(4-Chlorophenyl)triethoxysilane

Catalog No.
S1892095
CAS No.
21700-74-3
M.F
C12H19ClO3Si
M. Wt
274.81 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Chlorophenyl)triethoxysilane

CAS Number

21700-74-3

Product Name

(4-Chlorophenyl)triethoxysilane

IUPAC Name

(4-chlorophenyl)-triethoxysilane

Molecular Formula

C12H19ClO3Si

Molecular Weight

274.81 g/mol

InChI

InChI=1S/C12H19ClO3Si/c1-4-14-17(15-5-2,16-6-3)12-9-7-11(13)8-10-12/h7-10H,4-6H2,1-3H3

InChI Key

AFILDYMJSTXBAR-UHFFFAOYSA-N

SMILES

CCO[Si](C1=CC=C(C=C1)Cl)(OCC)OCC

Canonical SMILES

CCO[Si](C1=CC=C(C=C1)Cl)(OCC)OCC

(4-Chlorophenyl)triethoxysilane (CAS 21700-74-3) is a bifunctional halogenated aromatic organosilane characterized by a stable triethoxysilyl anchoring group and a para-chloro-substituted phenyl ring. As a liquid precursor with a boiling point of 82–84 °C (at 0.07 mmHg) and a density of 1.069 g/mL, it is highly processable for both liquid-phase and vapor-phase deposition workflows . In procurement and material selection, this compound is primarily sourced for two distinct functions: as a robust surface modifier where the electronegative chlorine atom provides a strong, tunable dipole moment on metal oxide interfaces, and as a stable arylating reagent in fluoride-activated Hiyama cross-coupling reactions. Its triethoxy configuration offers a critical balance of hydrolytic stability and reactivity, making it a preferred choice over highly reactive methoxy analogs in scalable industrial and laboratory environments.

Generic substitution of (4-Chlorophenyl)triethoxysilane compromises both process control and application-critical performance. Replacing it with the non-halogenated analog, Phenyltriethoxysilane (PTES), eliminates the para-chloro dipole, which is critical for shifting the work function of metal oxides in optoelectronic devices, and removes the inductive effect that drives the formation of ordered microporous domains in sol-gel networks. Conversely, substituting with (4-Chlorophenyl)trimethoxysilane drastically accelerates the hydrolysis rate [1]. This rapid moisture sensitivity leads to premature cross-linking, reduced shelf-life, and the release of toxic methanol during condensation, complicating handling and safety protocols in large-scale manufacturing. Furthermore, attempting to use aliphatic chlorosilanes fundamentally alters the rigidity of the organic spacer and the chemical reactivity of the chlorine atom, rendering them unsuitable for applications requiring aromatic pi-interactions or specific cross-coupling pathways.

Sol-Gel Condensation Kinetics and Ordered Domain Formation

In the synthesis of hybrid silica xerogels (ORMOSILs), the choice of organosilane dictates the structural network. Co-condensation of (4-Chlorophenyl)triethoxysilane with TEOS demonstrates that the inductive effect of the chlorophenyl group alters the siloxane ring distribution. Compared to non-chlorinated baselines, the incorporation of the chlorophenyl moiety specifically promotes the formation of ordered (SiO)4 rings (POSS-like structures) over amorphous (SiO)6 rings. This structural modulation increases the material's microporosity proportionally to the molar percentage of the precursor used, allowing manufacturers to achieve highly ordered domains at lower precursor concentrations [1].

Evidence DimensionFormation of ordered (SiO)4 siloxane rings
Target Compound DataPromotes high ratio of ordered (SiO)4 rings to amorphous (SiO)6 rings
Comparator Or BaselineNon-chlorinated phenyl or alkyl silanes
Quantified DifferenceAchieves ordered structural domains at lower molar percentages due to the inductive effect of the chloro substituent
ConditionsAcid-catalyzed co-condensation with TEOS in ethanol/water

Allows formulators to engineer highly structured, microporous hybrid coatings and catalyst supports while optimizing the consumption of the functional organic precursor.

Interfacial Dipole Generation for Work Function Tuning

Surface modification of metal oxides (such as ZnO) requires precise control over the interfacial dipole to align energy levels in photovoltaic devices. (4-Chlorophenyl)triethoxysilane forms dense self-assembled monolayers (SAMs) where the para-chloro substituent introduces a strong permanent dipole directed away from the substrate. Compared to unsubstituted Phenyltriethoxysilane (PTES), which provides only a weak dipole, the chlorinated analog induces a significantly larger shift in the work function of the treated oxide. This allows for fine-tuning of the energy level alignment between the inorganic electrode and the active organic layers [1].

Evidence DimensionInterfacial dipole moment and work function shift
Target Compound DataStrong outward-directed dipole from the para-chloro group
Comparator Or BaselinePhenyltriethoxysilane (PTES) (weak/negligible dipole)
Quantified DifferenceGenerates a distinct, measurable shift in the ZnO work function that cannot be achieved with unsubstituted aromatic silanes
ConditionsMixed triethoxysilane monolayers deposited on zinc oxide surfaces

Essential for optoelectronic device manufacturers needing to precisely align energy levels to minimize charge extraction barriers and improve solar cell efficiency.

Hydrolytic Stability and Yield in Palladium-Catalyzed Hiyama Couplings

In pharmaceutical intermediate synthesis, organosilanes are utilized as stable alternatives to boronic acids or stannanes. (4-Chlorophenyl)triethoxysilane serves as an effective aryl donor in palladium-catalyzed Hiyama cross-couplings, such as the synthesis of 3-arylazetidines from 3-iodoazetidine, achieving yields of approximately 60% under optimized conditions. Crucially, compared to (4-Chlorophenyl)trimethoxysilane, the triethoxy configuration provides superior hydrolytic stability on the bench and in the reaction mixture. This prevents premature degradation of the reagent by ambient moisture, ensuring that activation occurs only upon the controlled addition of a fluoride source[1].

Evidence DimensionBench stability and coupling yield
Target Compound Data60% yield of 3-(4-chlorophenyl)azetidine with high reagent stability
Comparator Or Baseline(4-Chlorophenyl)trimethoxysilane (rapid, uncontrolled hydrolysis)
Quantified DifferenceTriethoxy groups reduce the rate of background hydrolysis, maintaining reagent integrity until fluoride activation
ConditionsPalladium-catalyzed cross-coupling with 3-iodoazetidine

Reduces reagent waste and improves batch-to-batch reproducibility in the scale-up of complex active pharmaceutical ingredients (APIs).

Photovoltaic Interface Engineering

Utilized to form self-assembled monolayers on metal oxides (e.g., ZnO, ITO). The para-chloro group provides a strong dipole that tunes the work function, directly improving charge extraction efficiency in organic and perovskite solar cells [1].

Advanced ORMOSIL and Hybrid Xerogel Manufacturing

Employed as a co-monomer with TEOS in sol-gel processes. The inductive effect of the chlorine atom promotes the formation of ordered, microporous (SiO)4 ring structures, ideal for specialized catalyst supports and high-performance hybrid coatings [2].

Pharmaceutical Intermediate Synthesis via Hiyama Coupling

Acts as a stable, fluoride-activated arylating agent in palladium- or nickel-catalyzed Hiyama cross-coupling reactions. Its triethoxy configuration ensures excellent bench stability, making it superior to moisture-sensitive trimethoxysilanes for synthesizing complex 3-arylazetidines and diarylalkynes [3].

Other CAS

21700-74-3

Wikipedia

Silane, (4-chlorophenyl)triethoxy-

General Manufacturing Information

Benzene, 1-chloro-4-(triethoxysilyl)-: ACTIVE

Dates

Last modified: 08-16-2023

Explore Compound Types